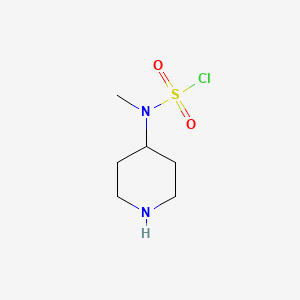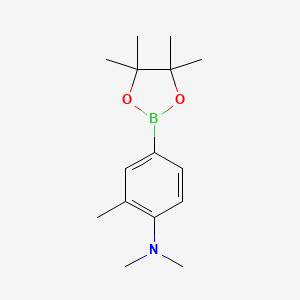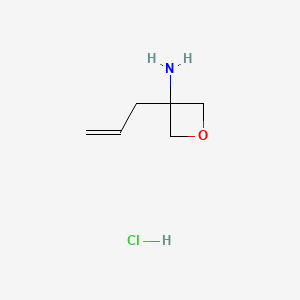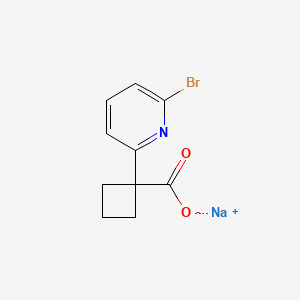
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a carboxylate group and a bromopyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-bromopyridine with cyclobutanone in the presence of a base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to carboxylation to introduce the carboxylate group. The final step involves the neutralization of the carboxylic acid with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the carboxylate group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridinyl moiety can participate in hydrogen bonding or π-π interactions, while the cyclobutane ring provides structural rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate
- Sodium 1-(6-fluoropyridin-2-yl)cyclobutane-1-carboxylate
- Sodium 1-(6-iodopyridin-2-yl)cyclobutane-1-carboxylate
Uniqueness
Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Propiedades
Fórmula molecular |
C10H9BrNNaO2 |
|---|---|
Peso molecular |
278.08 g/mol |
Nombre IUPAC |
sodium;1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10;/h1,3-4H,2,5-6H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
YQFBIRQDPIRNOF-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C1)(C2=NC(=CC=C2)Br)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


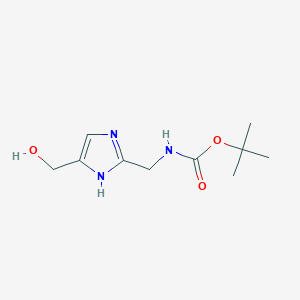
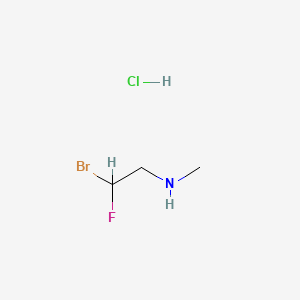
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
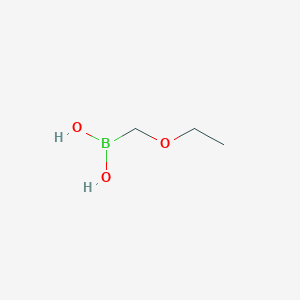
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)

